molecular formula C22H17FN6OS B2995099 N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223851-23-7

N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Cat. No.: B2995099
CAS No.: 1223851-23-7
M. Wt: 432.48
InChI Key: QTBWIWQQAFNSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic acetamides featuring a pyrazolo-triazolo-pyrazine core. The structure includes a 4-fluorophenyl group attached via a thioacetamide linker and a 4-methylphenyl substituent on the pyrazine ring.

Properties

CAS No.

1223851-23-7

Molecular Formula

C22H17FN6OS

Molecular Weight

432.48

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30)

InChI Key

QTBWIWQQAFNSOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)F)C3=C2

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Triazolo-Pyrazine Cores

N-[(4-chlorophenyl)methyl]-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide (Compound F831-0637)
  • Key Differences: Substitution: 4-Chlorophenylmethyl vs. 4-fluorophenyl in the target compound.
  • Molecular Weight : 466.92 g/mol (vs. hypothetical ~450–470 g/mol for the target compound).
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Differences :
    • Core Structure: Pyrazolo[1,5-a]pyrazine vs. pyrazolo-triazolo-pyrazine in the target compound.
    • Substituents: Trifluoromethylphenyl group introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility .
  • Functional Impact : The trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets compared to the target compound’s methylphenyl group .

Analogues with Pyrazolo-Pyrimidine or Triazolo-Thiadiazepine Cores

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
  • Key Differences: Core: Benzothieno-triazolo-pyrimidine vs. pyrazolo-triazolo-pyrazine.
  • Synthesis : Prepared via nucleophilic substitution with chloroacetanilides, a method adaptable to the target compound’s synthesis .
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine Acetamides)
  • Key Differences: Core: Pyrazolo[1,5-a]pyrimidine vs. pyrazolo-triazolo-pyrazine. Radiolabeling Potential: F-DPA and DPA-714 are optimized for PET imaging, suggesting the target compound’s structure could be modified for diagnostic applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hypothetical) Compound F831-0637 2-{[2-(4-Methylphenyl)pyrazolo...acetamide
Molecular Weight ~460 g/mol 466.92 g/mol ~450 g/mol (estimated)
logP ~3.5 (estimated) 3.5259 >3.5 (trifluoromethyl effect)
Hydrogen Bond Acceptors 6–7 6 6
Solubility (logSw) ~-4.0 -4.0987 Likely lower due to CF3 group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.